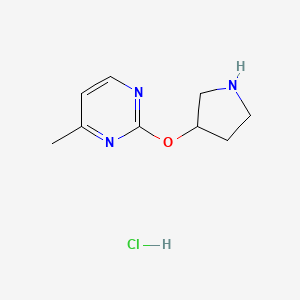

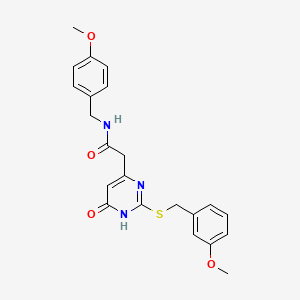

2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide” is a chemical compound with a molecular weight of 270.72 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of chloroacetyl chloride with various aliphatic and aromatic amines at room temperature with stirring for a few hours . The reaction is monitored by thin layer chromatography .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H15ClN2O3/c1-7(13)12(17)15-10-6-9(14-8(2)16)4-5-11(10)18-3/h4-7H,1-3H3, (H,14,16) (H,15,17) .Scientific Research Applications

Environmental Impact and Herbicide Activity

Chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, are widely used in agriculture for crop production. These compounds have been studied for their carcinogenic potential in rats and their complex metabolic pathways leading to DNA-reactive products. Metabolism studies reveal that these herbicides undergo metabolic activation, producing intermediates like CDEPA and CMEPA, leading to bioactivation and the formation of carcinogenic dialkylbenzoquinone imine. Human and rat liver microsomes show differences in metabolizing these compounds, indicating species-specific metabolic pathways and potential risks associated with herbicide exposure (Coleman et al., 2000).

Soil Interaction and Degradation

The behavior of chloroacetamide herbicides in soil and their interaction with environmental factors such as wheat straw and irrigation have been examined. Studies suggest that the presence of wheat straw can affect the reception and activity of these herbicides in soil, influencing their efficacy and environmental fate. The degradation products and pathways of chloroacetamides like metolachlor have been analyzed, highlighting the role of microbial metabolism in transforming these compounds in soil and aquatic systems (Banks & Robinson, 1986).

Biochemical Studies and Metabolism

Research on the inhibition of fatty acid synthesis by chloroacetamides in green algae and the adsorption, mobility, and efficacy of chloroacetamide herbicides in relation to soil properties sheds light on the biochemical interactions and environmental mobility of these compounds. The metabolism of alachlor by human liver microsomes and cytochrome P450 isoforms further elucidates the metabolic pathways and potential toxicological implications of chloroacetamide exposure (Coleman et al., 1999).

properties

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-7(15)13-8-3-4-10(17-2)9(5-8)14-11(16)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMHBSLZFPHMTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Bromobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2686710.png)

![4-{[4-(Diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2686715.png)

![1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2686716.png)

![N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride](/img/structure/B2686719.png)

![N-phenethyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2686721.png)

![1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2686722.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2686730.png)